3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride,(E)-
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Overview
Description
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride, (E)- is a complex organic compound with a unique structure It is characterized by the presence of a pyridine ring, a cyclopentyl group, and an O-methyloxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride, (E)- typically involves multiple steps. One common method includes the reaction of 3-pyridinecarboxaldehyde with cyclopentylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with methoxyamine hydrochloride to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce cyclopentylamines.
Scientific Research Applications
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride, (E)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxaldehyde: A simpler analog without the cyclopentyl and O-methyloxime groups.
1,2,5,6-Tetrahydropyridine: Lacks the carboxaldehyde and O-methyloxime functionalities.
Cyclopentylamine: Contains the cyclopentyl group but lacks the pyridine ring and O-methyloxime group.
Uniqueness
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride, (E)- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
139886-09-2 |
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Molecular Formula |
C12H21ClN2O |
Molecular Weight |
244.76 g/mol |
IUPAC Name |
(E)-1-(1-cyclopentyl-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C12H20N2O.ClH/c1-15-13-9-11-5-4-8-14(10-11)12-6-2-3-7-12;/h5,9,12H,2-4,6-8,10H2,1H3;1H/b13-9+; |
InChI Key |
IDGPBESGXWXVLL-KJEVSKRMSA-N |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)C2CCCC2.Cl |
Canonical SMILES |
CON=CC1=CCCN(C1)C2CCCC2.Cl |
Origin of Product |
United States |
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